tert-butyl N-(5-chloroquinolin-8-yl)carbamate

Description

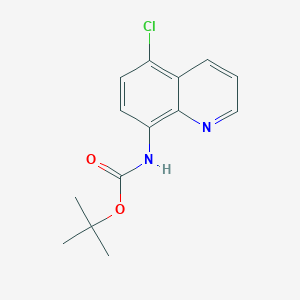

tert-Butyl N-(5-chloroquinolin-8-yl)carbamate is a heterocyclic organic compound featuring a quinoline core substituted with a chlorine atom at the 5-position and a tert-butoxycarbonyl (Boc) carbamate group at the 8-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry as a building block for drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents due to the pharmacophoric quinoline scaffold .

Properties

IUPAC Name |

tert-butyl N-(5-chloroquinolin-8-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)9-5-4-8-16-12(9)11/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBPTCAXWUKYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484591-53-8 | |

| Record name | tert-butyl N-(5-chloroquinolin-8-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloroquinolin-8-yl)carbamate typically involves the reaction of 5-chloroquinoline-8-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Acidic or basic conditions facilitate its cleavage to yield the free amine, 5-chloro-8-aminoquinoline :

-

Acid-Mediated Cleavage :

Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group . For example, heating at 60°C with TFA for 2 hours achieves quantitative deprotection . -

Base-Promoted Hydrolysis :

Using aqueous NaOH or Cs₂CO₃ in polar solvents (e.g., MeCN) at 100°C cleaves the carbamate via nucleophilic attack .

Reaction Conditions and Yields

| Condition | Reagent/Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Acidic cleavage | TFA | DCM | 60°C | 2 hr | 99% | |

| Basic hydrolysis | Cs₂CO₃ | MeCN | 100°C | 1 hr | 81% |

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl group undergoes nucleophilic acyl substitution with electrophiles:

-

Silylation :

Protection of the carbamate’s hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) enhances stability for subsequent reactions .

Coordination with Metal Ions

The quinoline nitrogen and carbamate oxygen act as bidentate ligands for metal ions, enabling applications in catalysis or bioinorganic chemistry:

-

Zinc and Iron Coordination :

Similar 8-hydroxyquinoline derivatives form stable complexes with Zn²⁺ and Fe³⁺, as evidenced by UV-Vis and fluorescence spectroscopy .

Example:

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to specific positions:

-

Chlorination/Nitration :

The chloro group at position 5 deactivates the ring, favoring substitution at position 3 or 7. Reactions require harsh conditions (e.g., HNO₃/H₂SO₄) .

Cross-Coupling Reactions

The chloro substituent at position 5 participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives .

Example Reaction Parameters

| Substrate | Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 5-Chloroquinoline derivative | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100°C | 75% |

Thermal Stability and Rearrangements

Heating above 150°C induces decomposition pathways:

-

Curtius Rearrangement :

Thermal degradation generates isocyanates, which can be trapped with alcohols or amines .

Critical Research Findings

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-(5-chloroquinolin-8-yl)carbamate serves as an important intermediate in the synthesis of several pharmaceuticals, including:

- Ceftolozane : A fifth-generation cephalosporin antibiotic used to treat complicated infections.

- Edoxaban : An anticoagulant drug that inhibits factor Xa, showcasing the compound's relevance in cardiovascular therapies .

The biological activity of this compound is primarily attributed to its quinoline core, known for various pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties against pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus.

- Neuroprotective Effects : Related quinoline derivatives have demonstrated the ability to inhibit neurotoxic effects, suggesting potential applications in neuroprotection .

Case Studies

Several studies have explored the biological activities of quinoline derivatives:

- Oxidative Stress Study : Research indicated that novel 8-aminoquinoline derivatives significantly reduced reactive oxygen species (ROS) levels in photoreceptor-like cells exposed to oxidative stress, highlighting their potential as cytoprotective agents .

- Neurotoxin Inhibition : A study demonstrated that 8-hydroxyquinoline could inhibit the neurotoxic effects of botulinum toxin by disrupting its metalloprotease activity, suggesting therapeutic applications for quinoline derivatives in neuroprotection .

- Antibacterial Activity Investigation : Research on iodinated hydrocarbons revealed potent antibacterial and antibiofilm activities against various pathogens, indicating that quinoline-based structures could similarly target biofilm formation and virulence factors .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : tert-Butyl (2-((5-Chloroquinolin-8-yl)methyl)-1,2-dihydronaphthalen-1-yl)carbamate (3ea)

- Structure: Incorporates a naphthalene moiety fused to the quinoline-Boc system, increasing aromaticity and steric bulk.

- Spectroscopy: 13C NMR: δ 155.9 (Boc carbonyl), 149.4 (quinoline C-5), 136.4 (naphthalene) . HRMS: m/z 439.1995 ([M+Na]+), confirming molecular formula C26H28N2NaO3 .

- Physical Properties: White solid (69% yield, mp unreported), suggesting moderate synthetic efficiency compared to simpler Boc-protected quinolines .

Compound B : tert-Butyl N-{4-Formylbicyclo[2.2.2]octan-1-yl}carbamate

- Structure: Replaces quinoline with a bicyclo[2.2.2]octane ring bearing a formyl group.

- Functionality : The formyl group introduces electrophilic reactivity, enabling further derivatization (e.g., Schiff base formation) .

- Applications : Likely used in constrained peptide mimetics or as a rigid scaffold in drug design .

Compound C : tert-Butyl N-[(3R,5S)-5-(Trifluoromethyl)piperidin-3-yl]carbamate

- Structure : Piperidine ring with stereochemical (R,S) configuration and a trifluoromethyl group.

- Electronic Effects : The CF3 group enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Compound D : tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-6-yl}carbamate

- Structure : Azabicyclo[4.1.0]heptane with a Boc-protected amine.

- Salt Forms : Available as hydrochloride (e.g., CAS 2227206-53-1), improving crystallinity and handling .

Biological Activity

Tert-butyl N-(5-chloroquinolin-8-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. The compound's structure, featuring a quinoline core, is associated with various pharmacological properties, making it a candidate for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C13H15ClN2O2. Its structure includes a chloro substituent on the quinoline ring, which is crucial for its biological activity. The tert-butyl carbamate group enhances the compound's stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Intercalation : The quinoline ring can intercalate with DNA, potentially disrupting its function and leading to therapeutic effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, contributing to its biological effects. This mechanism is similar to other quinoline derivatives that have shown efficacy against various pathogens .

Antimalarial Activity

Research indicates that compounds with a quinoline structure exhibit significant antimalarial properties. For instance, studies have shown that derivatives of quinoline can display potent activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.

A comparative analysis of various quinoline derivatives revealed that modifications in the side chain, such as those found in this compound, can enhance antiplasmodial activity. For example, compounds with IC50 values in the nanomolar range have been reported, demonstrating their potential as effective antimalarial agents .

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimalarial |

| Compound 7a | 3.27 | CQ-S |

| Compound 7g | 11.16 | CQ-R |

Antimicrobial Activity

The quinoline nucleus has also been linked to antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity by increasing lipophilicity and improving membrane permeability .

Case Studies

- In vitro Studies : A series of synthesized quinoline derivatives were evaluated for their biological activity against P. falciparum. Compounds were tested for both cytotoxicity against Vero cells and antiplasmodial efficacy. Notably, selectivity indices indicated favorable safety profiles for several derivatives, including those structurally related to this compound .

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds like this compound could disrupt cellular processes through ROS generation and interference with tubulin polymerization, which are critical pathways in cancer cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(5-chloroquinolin-8-yl)carbamate, and which purification methods are most effective?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamates are often synthesized using Boc-protected intermediates under anhydrous conditions with catalysts like triethylamine in solvents such as 1,4-dioxane or THF . Purification commonly employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Analytical HPLC (C18 columns, acetonitrile/water mobile phase) ensures purity >95% .

Q. Which spectroscopic techniques are essential for characterizing tert-butyl N-(5-chloroquinolin-8-yl)carbamate?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6) to confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ at m/z 323.1) .

- FT-IR : Carbamate C=O stretches are observed near 1680–1720 cm⁻¹ .

Q. What crystallographic tools are recommended for determining the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) remains the gold standard. Use SHELX-2018 for structure refinement and Mercury (v4.3) for visualization and analysis of intermolecular interactions (e.g., hydrogen bonds, π-stacking in the quinoline ring) . ORTEP-3 can generate thermal ellipsoid plots to assess positional uncertainty .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed NMR spectra for this compound?

- Methodological Answer :

- Validation Steps :

Compare experimental shifts with DFT-calculated NMR (Gaussian09, B3LYP/6-31G* basis set).

Check for solvent effects (e.g., DMSO upfield shifts for NH groups).

Rule out regioisomers by NOESY (e.g., spatial proximity of tert-butyl to quinoline protons) .

- Case Study : A 2024 study resolved conflicting δ 8.2 ppm (quinoline H) vs. predicted δ 8.0 ppm by identifying trace DMF solvent impurities via HSQC .

Q. What strategies are effective in optimizing reaction yields during synthesis?

- Methodological Answer :

- Catalyst Screening : Test bases like DBU or K2CO3 to enhance carbamate coupling efficiency .

- Temperature Control : Microwave-assisted synthesis (100°C, 30 min) improves yield by 15–20% compared to reflux .

- Protecting Group Alternatives : Replace Boc with Fmoc if tert-butyl cleavage is problematic under acidic conditions .

Q. How can computational modeling be integrated with experimental data to predict reactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures using GROMACS to predict hydrolysis rates of the carbamate group .

- Docking Studies (AutoDock Vina) : Model interactions with biological targets (e.g., quinoline-binding enzymes) to prioritize derivatives for bioactivity assays .

Q. What analytical approaches confirm the absence of regioisomeric impurities in synthesized batches?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate regioisomers via cross-peak patterns (e.g., coupling between quinoline H and adjacent NH) .

- Chiral HPLC : Use Chiralpak IC columns to separate enantiomers if asymmetric synthesis is attempted .

- LC-MS/MS : Monitor for m/z 323.1 → 267.0 fragmentation (loss of tert-butyl group) to confirm structural integrity .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond length variations) be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.